Bis(cyclopentadienyl)zirconium Chloride hydride

描述

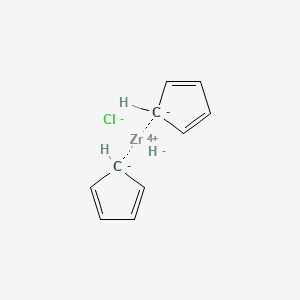

Bis(cyclopentadienyl)zirconium Chloride hydride is a useful research compound. Its molecular formula is C10H11ClZr and its molecular weight is 257.87 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Bis(cyclopentadienyl)zirconium Chloride hydride, also known as Schwartz’s reagent, primarily targets olefins and alkynes . It is utilized as a catalyst in olefin polymerization .

Mode of Action

The compound interacts with its targets through a process known as hydrozirconation . This process involves the addition of a zirconium-hydrogen bond across the carbon-carbon double or triple bond of an olefin or alkyne . The result is a new organozirconium compound .

Biochemical Pathways

The hydrozirconation process mediated by this compound affects the functionalization of olefins and alkynes . This can lead to the formation of various organozirconium compounds, which can be further transformed into a variety of other functional organic compounds .

Result of Action

The primary molecular effect of this compound’s action is the conversion of olefins and alkynes into organozirconium compounds . For example, it can convert amides to aldehydes . It can also act as a reducing agent in the preparation of (E)-vinyl organochalcogenides .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is sensitive to air, light, and moisture . Therefore, reactions involving this compound are typically carried out under inert atmosphere conditions . Furthermore, the compound’s reactivity can be influenced by the presence of other substances in the reaction mixture .

生化分析

Biochemical Properties

Bis(cyclopentadienyl)zirconium Chloride hydride demonstrates diverse properties, functioning as a Lewis acid and a catalyst for numerous chemical reactions . It is utilized in olefin polymerization, hydroformylation of alkenes, and synthesis of heterocyclic compounds . The compound interacts with various biomolecules, including enzymes and proteins, facilitating the conversion of amides to aldehydes and the functionalization of olefins and alkynes . These interactions are primarily catalytic, enabling the desired chemical transformations to take place.

Cellular Effects

This compound influences various cellular processes by acting as a catalyst in biochemical reactions . It affects cell signaling pathways and gene expression by facilitating the synthesis of heterocyclic compounds like pyridines and imidazoles . The compound’s role in olefin polymerization and hydroformylation of alkenes impacts cellular metabolism, contributing to the synthesis of essential biomolecules.

Molecular Mechanism

The mechanism of action of this compound involves a multi-step process . Initially, a complex forms between the zirconium center and the cyclopentadiene ligands. Subsequently, the complex undergoes an attack by hydrogen chloride, leading to the formation of the final product . The Lewis acidity of the zirconium center facilitates its role as a catalyst, enabling the desired chemical transformations to take place .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation . The compound is sensitive to moisture and reacts with water, which can impact its long-term stability and effectiveness . Studies have shown that the compound’s catalytic activity may decrease over time, affecting its ability to facilitate biochemical reactions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, the compound effectively catalyzes biochemical reactions without causing significant adverse effects . At higher doses, toxic effects may be observed, including potential damage to cellular structures and disruption of metabolic processes . It is crucial to determine the optimal dosage to balance efficacy and safety in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, including the hydroformylation of alkenes and the synthesis of heterocyclic compounds . The compound interacts with enzymes and cofactors, facilitating the conversion of substrates into desired products . These interactions impact metabolic flux and metabolite levels, contributing to the overall metabolic activity within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its catalytic activity and effectiveness in biochemical reactions . The compound’s solubility in organic solvents also plays a role in its distribution within biological systems .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound may be directed to specific compartments or organelles within cells, affecting its activity and function . Understanding the subcellular localization of the compound is essential for optimizing its use in biochemical research and applications .

属性

IUPAC Name |

cyclopenta-1,3-diene;hydride;zirconium(4+);chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H5.ClH.Zr.H/c2*1-2-4-5-3-1;;;/h2*1-5H;1H;;/q2*-1;;+4;-1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKIVVMOIGINFTB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H-].[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Cl-].[Zr+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClZr | |

| Record name | Schwartz's reagent | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Schwartz%27s_reagent | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37342-97-5 | |

| Record name | Zirconocene chloride hydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037342975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(3-cyclopentadienyl)chlorohydrurozirconium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.599 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZIRCONOCENE CHLORIDE HYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S84D01XQGL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Bis(cyclopentadienyl)zirconium Chloride Hydride valuable in organic synthesis?

A1: this compound, often referred to as the Schwartz reagent, stands out for its role in radical reactions. [] This compound efficiently facilitates the reduction of organic halides, like converting 1-bromoadamantane to adamantane. [] Its versatility extends to promoting radical cyclization reactions, particularly in forming five-membered rings from 2-haloalkyl allyl ethers. [] The beauty of this reagent lies in its adaptability - it functions effectively both stoichiometrically and catalytically. [] This catalytic behavior is particularly noteworthy, as it allows for reactions with only a small amount of the zirconium complex, increasing efficiency and cost-effectiveness.

Q2: How is this compound used to modify polymers?

A2: this compound proves useful in polymer modification, specifically with Poly(oxy-2-allyl-6-methyl-1,4-phenylene). [] This polymer, synthesized through the oxidative polymerization of 2-allyl-6-methylphenol, undergoes a unique transformation when reacted with the Schwartz reagent. [] The reagent targets the allyl group of the polymer, replacing it with a terminally zirconocene-substituted propyl group. [] This modification paves the way for further reactions, like the introduction of iodine to yield the 3-iodopropyl group, showcasing its potential in creating tailored polymer structures. []

Q3: Beyond its use in synthesis, are there analytical applications for this compound?

A3: Indeed, this compound finds use in spectrophotometric redox titrations. For instance, it can be titrated with tetracyanoethene. [] This application highlights the reagent's redox properties and its ability to participate in electron transfer processes, expanding its utility beyond traditional synthetic applications.

Q4: How is this compound utilized in catalyst preparation?

A4: this compound acts as a precursor for the development of supported catalysts used in ethylene polymerization. [] This involves immobilizing the compound onto various silica surfaces. For instance, researchers have successfully anchored it to calcined silica and silica treated with silane coupling agents like γ-aminopropyltrimethoxysilane or vinyltrimethoxysilane. [] This immobilization strategy offers the advantage of creating heterogeneous catalysts, which are easier to separate from the reaction mixture and potentially offer improved reusability compared to their homogeneous counterparts. [] Initial catalytic tests confirm that these supported complexes, when combined with methylaluminoxane as a cocatalyst, effectively catalyze ethylene polymerization. [] This application highlights the versatility of this compound, extending its utility from a reagent in organic synthesis to a key component in the design of industrially relevant catalysts.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-chloro-4-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1456038.png)

![[3,4'-Bipyridin]-5-ylmethanamine](/img/structure/B1456039.png)

![1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1456057.png)